molecular formula C20H20N4O4S B11593643 2-[2-(4-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[2-(4-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11593643
M. Wt: 412.5 g/mol
InChI Key: NQOJUYFPAPMLIA-CIAFOILYSA-N
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Description

N-(3-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazine ring, which is known for its biological activity, and methoxyphenyl groups that can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a thiourea derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydrazine Group: The hydrazine group is introduced by reacting the thiazine intermediate with hydrazine hydrate or a hydrazine derivative.

    Methoxyphenyl Substitution: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using methoxyphenyl halides or methoxyphenyl boronic acids in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methoxyphenyl halides or boronic acids in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced thiazine derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

N-(3-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE: The parent compound.

    N-(3-METHOXYPHENYL)-2-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE: A hydroxylated derivative.

    N-(3-METHOXYPHENYL)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE: A chlorinated derivative.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

(2Z)-N-(3-methoxyphenyl)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20N4O4S/c1-27-15-8-6-13(7-9-15)12-21-24-20-23-18(25)11-17(29-20)19(26)22-14-4-3-5-16(10-14)28-2/h3-10,12,17H,11H2,1-2H3,(H,22,26)(H,23,24,25)/b21-12+

InChI Key

NQOJUYFPAPMLIA-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CC(S2)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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